

minimizing polymerization shrinkage in thiol-ene networks

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Technical Support Center: Thiol-Ene Polymerization

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing polymerization shrinkage in thiol-ene networks.

Troubleshooting Guide

This guide addresses common issues encountered during thiol-ene polymerization experiments related to volumetric shrinkage and shrinkage stress.

Issue 1: Higher than expected polymerization shrinkage.

- Question: My thiol-ene network is exhibiting higher volumetric shrinkage than anticipated.
 What are the potential causes and how can I reduce it?
- Answer: Higher than expected shrinkage in thiol-ene systems can stem from several factors.
 Thiol-ene polymerizations inherently exhibit lower shrinkage compared to traditional acrylate or methacrylate systems due to their step-growth polymerization mechanism, which delays the gel point to higher conversions.[1][2] However, formulation and process parameters can significantly influence the final shrinkage.

Troubleshooting & Optimization





Troubleshooting Steps:

- Evaluate Thiol-to-Ene Stoichiometry: An off-stoichiometry ratio of thiol to ene functional groups can affect monomer conversion and network structure. While a 1:1 stoichiometric ratio is the typical starting point, increasing the thiol-to-ene ratio (e.g., to 2:1 or 3:1) can decrease the concentration of reactive 'ene' double bonds, leading to a reduction in overall volumetric shrinkage.[2][3] This is because volume shrinkage is primarily associated with the reaction of the 'ene' functional groups.[3]
- Incorporate Inorganic Fillers: The addition of inorganic fillers, such as glass fillers or
 polyhedral oligomeric silsesquioxanes (POSS), is a well-established method to reduce
 polymerization shrinkage.[1][3] Fillers occupy volume within the resin matrix, thereby
 reducing the relative volume of the polymerizable organic phase and consequently
 lowering the overall shrinkage of the composite material.[1]
- Consider Ternary Systems: Utilizing thiol-ene components as reactive diluents in ternary systems with dimethacrylates can synergistically combine the low shrinkage characteristics of thiol-enes with the superior mechanical properties of methacrylates.[2][4]
 This approach can lead to significant reductions in shrinkage stress without compromising the material's strength and modulus.[4]

Issue 2: Excessive shrinkage stress leading to material failure.

- Question: My polymerized thiol-ene network is cracking or showing poor adhesion, which I suspect is due to high shrinkage stress. What strategies can I employ to mitigate this?
- Answer: High shrinkage stress is a critical issue that can lead to mechanical failure and
 compromise the integrity of the final product. Thiol-ene systems are known for their
 significantly lower shrinkage stress compared to chain-growth polymerization systems,
 primarily because a substantial portion of the shrinkage occurs before the gel point, allowing
 for stress relaxation.[4][5] If you are still observing issues related to shrinkage stress,
 consider the following:

Troubleshooting Steps:

 Optimize Light Curing Protocol: The intensity and duration of the light source used for photopolymerization can influence the reaction kinetics and the development of shrinkage



stress. Using a "soft-start" or ramped curing approach, where the initial light intensity is low and gradually increased, can prolong the pre-gel phase, allowing more time for stress relaxation and reducing the final shrinkage stress.[1][6]

- Increase Thiol Concentration: In ternary systems (methacrylate-thiol-ene), increasing the
 thiol content relative to the 'ene' can further reduce shrinkage stress.[3][5] The thiol acts as
 a chain transfer agent, which delays the onset of gelation and allows for more extensive
 relaxation of shrinkage stress.[2]
- Utilize Oligomeric Thiol-Ene Systems: Formulating with oligomeric thiol-ene monomers instead of small-molecule monomers can dramatically reduce shrinkage stress.[7]
 Oligomers have a lower concentration of reactive groups per unit volume, leading to less overall shrinkage and stress upon polymerization.[7]

Frequently Asked Questions (FAQs)

- Q1: Why do thiol-ene networks generally exhibit lower polymerization shrinkage than methacrylate-based networks?
- A1: Thiol-ene polymerization proceeds via a step-growth radical mechanism.[2] This results
 in a delayed gel point, meaning the polymer network solidifies at a much higher degree of
 monomer conversion compared to the chain-growth polymerization of methacrylates.[1] A
 significant portion of the volumetric shrinkage occurs before the material has developed
 substantial mechanical stiffness, allowing stress to be relieved through viscous flow.[4][5]
- Q2: How does the addition of fillers impact the mechanical properties of thiol-ene networks?
- A2: The incorporation of fillers not only reduces polymerization shrinkage but also generally
 enhances the mechanical properties of the resulting composite.[3] Fillers can increase the
 flexural modulus and strength of the material.[4] However, the extent of improvement
 depends on the filler type, size, loading, and the quality of the interface between the filler and
 the polymer matrix.
- Q3: Can oxygen inhibition affect my thiol-ene polymerization and its shrinkage?
- A3: Thiol-ene polymerizations are significantly less susceptible to oxygen inhibition compared to acrylate and methacrylate systems.[1][2] Thiols act as efficient oxygen



scavengers by donating a hydrogen atom to peroxide radicals, which in turn generates a reactive thiyl radical that can continue the polymerization process.[1] This leads to more efficient and uniform polymerization, even in the presence of air, which can contribute to achieving the expected low shrinkage and stress.

- Q4: What is the effect of increasing the thiol-to-ene ratio on the final properties of the network?
- A4: Increasing the thiol-to-ene ratio beyond 1:1 in ternary methacrylate-thiol-ene systems
 has been shown to decrease volumetric shrinkage and shrinkage stress while maintaining or
 even improving other properties.[3][5] This is attributed to a reduction in the concentration of
 'ene' double bonds and a delay in gelation due to the chain transfer activity of the thiols.[2][3]
 Studies have shown that increasing the thiol:ene stoichiometry up to 3:1 can result in
 reduced shrinkage stress without significantly compromising the flexural modulus.[5]

Quantitative Data Summary

The following tables summarize quantitative data from cited literature on the effects of different formulation strategies on polymerization shrinkage and related properties in thiol-ene and composite systems.

Table 1: Effect of Thiol-to-Ene Ratio on Volumetric Shrinkage in Methacrylate-Thiol-Ene Composites

Formulation (Methacrylate- Thiol-Ene)	Thiol:Ene Ratio	Volumetric Shrinkage (%)
BisGMA/TEGDMA (Control)	-	2.4 ± 0.1
EBPADMA/TEGDMA (Control)	-	2.5 ± 0.1
Methacrylate-Thiol-Ene	1:1	2.3 ± 0.1
Methacrylate-Thiol-Ene	2:1	2.0 ± 0.1
Methacrylate-Thiol-Ene	3:1	1.8 ± 0.2

Data extracted from a study on methacrylate-thiol-ene composites.[3]



Table 2: Polymerization Shrinkage Stress in Thiol-Ene and Methacrylate Systems

Resin System	Polymerization Shrinkage Stress (MPa)
PETMP/TATATO (Thiol-Ene)	1.6 ± 0.1
PETMP/TMPTN (Thiol-Norbornene)	2.2 ± 0.2
BisGMA/TEGDMA (Methacrylate Control)	2.6 ± 0.2
EBPADMA/TEGDMA (Methacrylate Control)	2.8 ± 0.2

Data from a comparative study of thiol-ene and dimethacrylate resins.[4]

Table 3: Effect of Thiol-Ene as a Reactive Diluent on Shrinkage Stress in Methacrylate Systems

Formulation (EBPADMA/Reactive Diluent)	Thiol:Ene Ratio in Diluent	Shrinkage Stress (MPa)
70/30 EBPADMA/PETMP:TATATO	1:1	2.1 ± 0.1
70/30 EBPADMA/PETMP:TATATO	2:1	1.8 ± 0.1
70/30 EBPADMA/PETMP:TATATO	3:1	1.4 ± 0.1
60/40 EBPADMA/PETMP:TMPTN	2:1	1.0 ± 0.1

Data from a study on methacrylate-thiol-ene formulations.[5]

Experimental Protocols

- 1. Measurement of Volumetric Shrinkage
- Methodology: Volumetric shrinkage can be measured using a dilatometer or a video-imaging device. A common method involves dispensing a known volume of the uncured resin mixture

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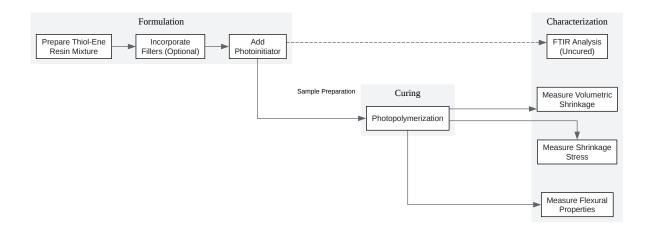


onto a pedestal, followed by photopolymerization. The volume of the cured polymer is then measured, and the volumetric shrinkage is calculated as the percentage change in volume. For composite systems, a mercury-free capillary dilatometer can also be used.

- 2. Determination of Polymerization Shrinkage Stress
- Methodology: Polymerization shrinkage stress is typically measured using a tensometer.[5]
 The uncured resin is placed between two opposing rods, one of which is connected to a
 cantilever beam. As the material is cured and shrinks, it deflects the beam. The deflection is
 measured and correlated to the stress generated. The stress is monitored continuously
 during and after photopolymerization to obtain a stress development profile.[3]
- 3. Fourier Transform Infrared Spectroscopy (FTIR) for Monomer Conversion
- Methodology: The degree of monomer conversion can be determined using FTIR spectroscopy.[3] A small amount of the uncured resin is placed between two salt plates (e.g., KBr). An initial spectrum is recorded. The sample is then photopolymerized for a specific duration. A final spectrum of the cured polymer is recorded. The conversion of the functional groups (e.g., methacrylate C=C at ~1638 cm⁻¹ and thiol S-H at ~2570 cm⁻¹) is calculated by comparing the peak heights or areas of the characteristic absorption bands before and after curing, often using an internal standard peak that does not change during polymerization.[3]
- 4. Measurement of Flexural Strength and Modulus
- Methodology: The flexural strength and modulus are determined using a three-point bending
 test, often following ISO standards such as ISO 4049.[3] Rectangular bar-shaped specimens
 of the cured material are prepared. The specimen is placed on two supports with a specific
 span width, and a load is applied to the center of the specimen at a constant crosshead
 speed until it fractures. The load and deflection data are recorded to calculate the flexural
 strength and flexural modulus.[3][5]

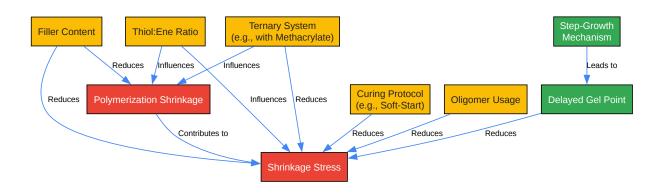
Visualizations





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Caption: Experimental workflow for characterizing thiol-ene networks.



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Caption: Factors influencing polymerization shrinkage and stress.

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